

An In-depth Technical Guide to Cycloheptanecarboxylic Acid

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Compound of Interest

Compound Name: Cycloheptanecarboxylic acid

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An authoritative resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of **Cycloheptanecarboxylic Acid**.

Nomenclature Clarification: Cycloheptanoic Acid vs. Cycloheptanecarboxylic Acid

It is imperative to establish at the outset that "Cycloheptanoic acid" and "**Cycloheptanecarboxylic acid**" are synonymous terms for the same chemical entity.^{[1][2][3]} The IUPAC preferred name is **Cycloheptanecarboxylic acid**, and this guide will primarily use this nomenclature. Both names refer to the carboxylic acid featuring a seven-membered cycloalkane ring.

Physicochemical Properties

Cycloheptanecarboxylic acid is a versatile building block in organic and medicinal chemistry.^{[1][4]} Its distinct seven-membered ring structure imparts unique conformational characteristics that can influence the biological activity and pharmacokinetic properties of derivative molecules.^[4] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	1460-16-8	[1][3]
Molecular Formula	C ₈ H ₁₄ O ₂	[1][3]
Molecular Weight	142.20 g/mol	[1][3]
Appearance	Clear, colorless liquid or white crystalline powder	[1][2]
Melting Point	97.5-98.0 °C	[1]
Boiling Point	135-138 °C at 9 mmHg	[1]
Density	1.035 g/mL at 25 °C	[1]
pKa	4.82 ± 0.20 (Predicted)	[1]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and benzene.	[2]
Refractive Index (n _{20/D})	1.4704	[1]
Flash Point	>230 °F (>110 °C)	[1]

Experimental Protocols

Detailed experimental procedures for the synthesis, purification, and analysis of **Cycloheptanecarboxylic acid** are crucial for its effective utilization in research and development.

Synthesis

Two common and effective methods for the synthesis of **Cycloheptanecarboxylic acid** are the Grignard carboxylation of cycloheptyl bromide and the oxidation of cycloheptylmethanol.

2.1.1. Grignard Carboxylation of Cycloheptyl Bromide

This method involves the reaction of a Grignard reagent, formed from cycloheptyl bromide, with carbon dioxide.

- Materials: Cycloheptyl bromide, magnesium turnings, anhydrous diethyl ether, dry ice (solid carbon dioxide), hydrochloric acid.
- Procedure:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.
 - Add a solution of cycloheptyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.
 - After the formation of the Grignard reagent is complete, pour the solution slowly over an excess of crushed dry ice with vigorous stirring.
 - Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
 - Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude **Cycloheptanecarboxylic acid**.

2.1.2. Oxidation of Cycloheptylmethanol

This method involves the oxidation of the primary alcohol, cycloheptylmethanol, to the corresponding carboxylic acid.

- Materials: Cycloheptylmethanol, Jones reagent (chromium trioxide in sulfuric acid and acetone), acetone.
- Procedure:
 - Dissolve cycloheptylmethanol in acetone in a flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.
 - Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C.

- After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Quench the reaction by adding isopropanol.
- Filter the mixture to remove chromium salts, and concentrate the filtrate under reduced pressure.
- Dissolve the residue in ether and extract with aqueous sodium hydroxide.
- Acidify the aqueous layer with hydrochloric acid and extract the product with ether.
- Dry the ethereal extract over anhydrous sodium sulfate and evaporate the solvent to obtain crude **Cycloheptanecarboxylic acid**.

Purification

The crude **Cycloheptanecarboxylic acid** can be purified by either recrystallization or distillation.

2.2.1. Recrystallization

- Procedure:
 - Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., hexane or a mixture of ethanol and water).
 - If insoluble impurities are present, filter the hot solution.
 - Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
 - Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
 - Dry the crystals under vacuum to obtain pure **Cycloheptanecarboxylic acid**.

2.2.2. Distillation

- Procedure:
 - For liquid crude product, perform fractional distillation under reduced pressure.
 - Collect the fraction boiling at the appropriate temperature (135-138 °C at 9 mmHg) to obtain the purified acid.

Analytical Methods

The purity and identity of **Cycloheptanecarboxylic acid** can be confirmed by various analytical techniques.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Derivatize the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) prior to analysis. A common method is methylation with diazomethane or esterification with methanol under acidic conditions.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a suitable initial temperature (e.g., 80 °C), ramp to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
 - Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

2.3.2. High-Performance Liquid Chromatography (HPLC)

- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic modifier (e.g., acetonitrile or methanol).

- Column: A reversed-phase column (e.g., C18).
- Detection: UV detection at a low wavelength (e.g., 210 nm).
- Flow Rate: Typically 1 mL/min.

Biological Activity and Applications

Cycloheptanecarboxylic acid and its derivatives are of significant interest in drug discovery and development. The cycloheptyl moiety can serve as a lipophilic scaffold to enhance membrane permeability and can influence the binding affinity of a molecule to its biological target.

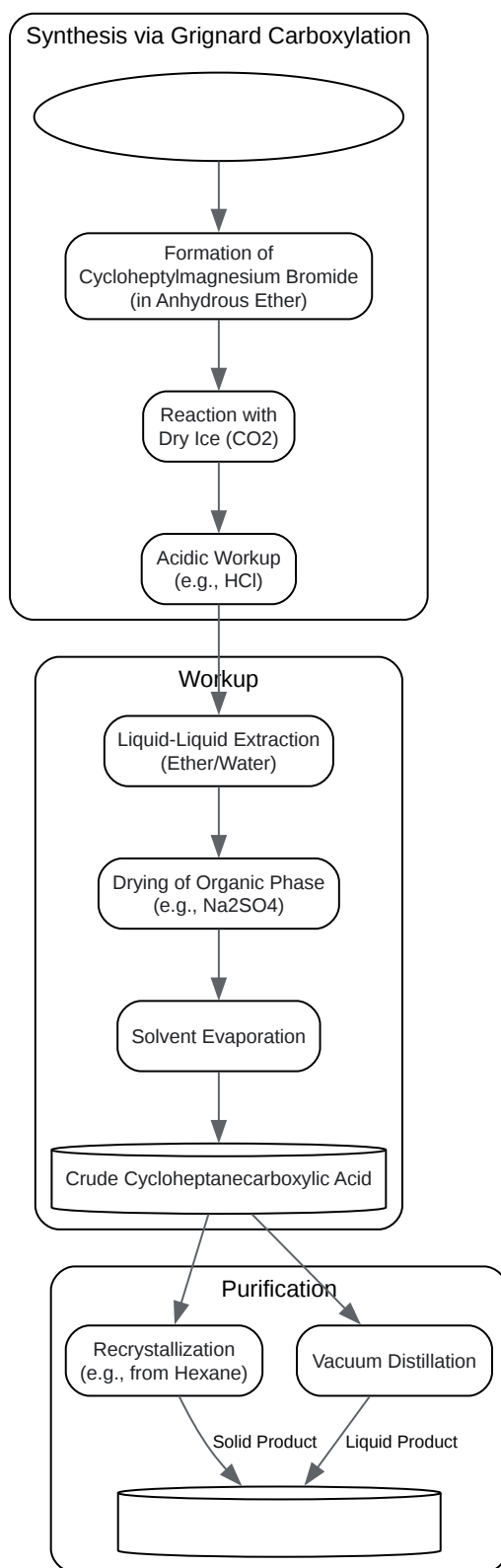
While specific signaling pathways directly modulated by **Cycloheptanecarboxylic acid** are not extensively documented, carboxylic acids, in general, are known to play roles in various biological processes. For instance, some carboxylic acids can influence inflammatory pathways by inhibiting enzymes such as cyclooxygenases. The incorporation of the cycloheptyl group can modulate such activities. Derivatives of cyclic carboxylic acids have shown a range of biological activities, including anti-inflammatory and antimicrobial properties.

In drug development, **Cycloheptanecarboxylic acid** serves as a key intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).^[4] Its structural features can be exploited to fine-tune the pharmacological profile of a drug candidate.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of **Cycloheptanecarboxylic acid** via the Grignard carboxylation route, followed by purification.



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Caption: Synthesis and purification workflow for **Cycloheptanecarboxylic acid**.

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